molecular formula C9H11N3O4 B8564380 N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

N-methoxy-N-methyl-2-(6-nitropyridin-2-yl)acetamide

Cat. No. B8564380
M. Wt: 225.20 g/mol
InChI Key: OAAHQDWRVFAUQO-UHFFFAOYSA-N
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Patent
US09186354B2

Procedure details

To a suspension of 250 mg (1.37 mmol) of (6-nitropyridin-2-yl) acetic acid in 6 mL of dichloromethane was added DIEA (0.72 mL, 4.12 mmol) which resulted in some exotherming (+5° C.) and the suspension becoming a solution. After 2 min cooling, HOBt (263 mg, 1.72 mmol), N,O-dimethylhydroxylamine HCl (167 mg, 1.72 mmol) was added to the solution followed by EDC (329 mg, 1.72 mmol) and the resulting mixture stirred at room temperature overnight under nitrogen atmosphere. The solution was transferred to a separatory funnel and washed with 1 M HCl which caused an emulsion. Methanol was added to break up the emulsion and the aqueous was partitioned off. The organics were dried over sodium sulfate, filtered and concentrated under vacuum. Purification via preparative TLC plate (2×1000 μM) eluting with 50% ethyl acetatehexane afforded the title compound (236 mg, 76%) as a white solid. LC-MS: C9H11N3O4 calculated 225.20 found m/z (ES) 226 (MH)+. 1HNMR (500 MHz, DMSO) δ:8.56 (d, J=2.0 Hz, 1H), 8.25 (d, J=8.4 Hz, 1H), 8.04 (dd, J=2.0, 8.3 Hz, 1H), 4.02 (br s, 2H), 3.88 (s, 3H), 3.07 (s, 3H).
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0.72 mL
Type
reactant
Reaction Step Two
Name
Quantity
263 mg
Type
reactant
Reaction Step Three
Quantity
167 mg
Type
reactant
Reaction Step Three
Name
Quantity
329 mg
Type
reactant
Reaction Step Four
Yield
76%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[N:9]=[C:8]([CH2:10][C:11]([OH:13])=O)[CH:7]=[CH:6][CH:5]=1)([O-:3])=[O:2].CCN(C(C)C)C(C)C.C1C=CC2N(O)N=NC=2C=1.Cl.[CH3:34][NH:35][O:36][CH3:37].C(Cl)CCl>ClCCl>[CH3:37][O:36][N:35]([CH3:34])[C:11](=[O:13])[CH2:10][C:8]1[CH:7]=[CH:6][CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[N:9]=1 |f:3.4|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC(=N1)CC(=O)O
Name
Quantity
6 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.72 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
263 mg
Type
reactant
Smiles
C=1C=CC2=C(C1)N=NN2O
Name
Quantity
167 mg
Type
reactant
Smiles
Cl.CNOC
Step Four
Name
Quantity
329 mg
Type
reactant
Smiles
C(CCl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture stirred at room temperature overnight under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
resulted in some exotherming (+5° C.)
TEMPERATURE
Type
TEMPERATURE
Details
After 2 min cooling
Duration
2 min
CUSTOM
Type
CUSTOM
Details
The solution was transferred to a separatory funnel
WASH
Type
WASH
Details
washed with 1 M HCl which
ADDITION
Type
ADDITION
Details
Methanol was added
CUSTOM
Type
CUSTOM
Details
the aqueous was partitioned off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organics were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
Purification via preparative TLC plate (2×1000 μM)
WASH
Type
WASH
Details
eluting with 50% ethyl acetatehexane

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CON(C(CC1=NC(=CC=C1)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.